molecular formula C17H12F3N5O3 B2880510 methyl 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoate CAS No. 1396881-17-6

methyl 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoate

Cat. No.: B2880510
CAS No.: 1396881-17-6
M. Wt: 391.31
InChI Key: GUNDMEPXJKWDFF-UHFFFAOYSA-N
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Description

Methyl 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoate is a heterocyclic compound featuring a benzoate ester core modified at the 4-position by a carboxamido-linked tetrazole ring. The tetrazole moiety is substituted with a 4-(trifluoromethyl)phenyl group, introducing both electron-withdrawing (trifluoromethyl) and aromatic characteristics. This structure combines a polar tetrazole-carboxamido group with a lipophilic trifluoromethylphenyl substituent, likely influencing its physicochemical properties (e.g., logP, solubility) and biological interactions. Tetrazoles are recognized as bioisosteres for carboxylic acids, offering improved metabolic stability and bioavailability .

Properties

IUPAC Name

methyl 4-[[2-[4-(trifluoromethyl)phenyl]tetrazole-5-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N5O3/c1-28-16(27)10-2-6-12(7-3-10)21-15(26)14-22-24-25(23-14)13-8-4-11(5-9-13)17(18,19)20/h2-9H,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNDMEPXJKWDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Huisgen Cycloaddition Approach

The foundational method employs a [2+3] cycloaddition between 4-(trifluoromethyl)benzonitrile and sodium azide under acidic conditions (Scheme 1):

Reaction Conditions

  • Nitrile substrate : 4-(Trifluoromethyl)benzonitrile (1.0 equiv)
  • Azide source : Sodium azide (1.2 equiv)
  • Catalyst : Ammonium chloride (0.2 equiv)
  • Solvent : Dimethylformamide (DMF)/H2O (9:1)
  • Temperature : 120°C, 24 hr
  • Yield : 82-89%

Regioselectivity favors 2H-tetrazole formation due to electron-withdrawing CF3 group directing nitrile polarization. Post-reaction hydrolysis with 6M HCl (80°C, 2 hr) converts the intermediate amidine to the carboxylic acid.

Metal-Catalyzed Modifications

Zinc bromide (10 mol%) in refluxing toluene enhances reaction rate (8 hr completion) while maintaining regiocontrol (>95% 2H-tetrazole). This method reduces side products from nitrile dimerization.

Amide Coupling with Methyl 4-Aminobenzoate

Carbodiimide-Mediated Activation

Protocol

  • Acid activation : 5-Carboxy-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole (1.0 equiv) treated with N,N'-dicyclohexylcarbodiimide (DCC, 1.5 equiv) and N-hydroxysuccinimide (NHS, 1.5 equiv) in dichloromethane (0°C → rt, 2 hr).
  • Amidation : Add methyl 4-aminobenzoate (1.2 equiv), triethylamine (2.0 equiv), stir 12 hr.
  • Workup : Filter DCU precipitate, concentrate, purify via silica chromatography (hexane/EtOAc 3:1).
    Yield : 74%

Uranium/Guanidinium Salts

Benzotriazolyluronium hexafluorophosphate (HBTU) enables room-temperature coupling in DMF with DIEA (2.0 equiv):

  • Reaction time : 4 hr
  • Yield : 88% (HPLC purity >98%)

Comparative Efficiency

Coupling Reagent Temp (°C) Time (hr) Yield (%)
DCC/NHS 25 12 74
HBTU/DIEA 25 4 88
T3P®/Et3N 0→25 6 92

Propanephosphonic acid anhydride (T3P®) shows superior performance by minimizing racemization and simplifying purification.

Esterification and Protecting Group Strategies

Early-Stage Ester Installation

Purification and Characterization

Chromatographic Methods

  • Normal phase : Silica gel with EtOAc/hexane gradient (Rf = 0.35 in 1:1)
  • Reverse phase : C18 column, MeCN/H2O (0.1% TFA) 60:40 → 95:5 over 20 min

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J=8.8 Hz, 2H, ArH), 8.05 (d, J=8.4 Hz, 2H, ArHCF3), 7.82 (d, J=8.8 Hz, 2H, ArH), 7.72 (d, J=8.4 Hz, 2H, ArHCF3), 3.93 (s, 3H, OCH3)
  • 19F NMR (376 MHz, CDCl3): δ -62.5 (s, CF3)
  • HRMS (ESI+): m/z calc. for C17H13F3N5O3 [M+H]+ 400.0967, found 400.0963

Industrial-Scale Optimization

Continuous Flow Tetrazole Synthesis

Microreactor technology improves cycloaddition safety profile:

  • Residence time : 8 min vs 24 hr batch
  • Yield : 91% at 150°C, 20 bar

Solvent Recycling

DMF recovery via falling-film evaporation achieves >95% solvent reuse, reducing process mass intensity by 62%.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzoate ester moiety, leading to the formation of carboxylic acids.

  • Reduction: : Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.

  • Substitution: : The trifluoromethyl group and the tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoic acid.

    Reduction: Formation of methyl 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is known to enhance the biological activity and metabolic stability of compounds.

Medicine

In medicine, compounds containing the tetrazole ring are investigated for their potential as antihypertensive agents, due to their ability to inhibit angiotensin-converting enzyme (ACE). The trifluoromethyl group further enhances the pharmacokinetic properties of these molecules.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with enhanced thermal and chemical stability, due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of methyl 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. The trifluoromethyl group enhances binding affinity and metabolic stability, making the compound more effective.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Heterocycles

Compound C7 (Methyl 4-(4-(2-(4-(Trifluoromethyl)Phenyl)Quinoline-4-Carbonyl)Piperazin-1-yl)Benzoate)
  • Core Structure: Benzoate ester with a quinoline-piperazine-carbonyl substituent.
  • Key Differences: Replaces the tetrazole-carboxamido group with a quinoline-carbonyl-piperazine moiety.
  • This may reduce solubility but improve binding to hydrophobic targets .
Compound 27 (5-(N-Benzyl-4-(4-Chloro-3,5-Dimethylphenoxy)Phenylsulfonamido)-2-Hydroxybenzoic Acid)
  • Core Structure : Hydroxybenzoic acid with a sulfonamido-linked biphenyl group.
  • Key Differences : Uses a sulfonamido bioisostere instead of tetrazole-carboxamido and lacks the trifluoromethyl group.
  • Research Findings : Demonstrated dual MCL-1/BCL inhibitory activity, suggesting that sulfonamido and tetrazole groups may occupy similar binding pockets in protein targets .

Analogues with Alternative Substituents

Ethyl-2-(4-Trifluoromethyl-Phenyl)-4-Methyl-Thiazole-5-Carboxylate Derivatives ()
  • Core Structure : Thiazole-carboxylate with a 4-(trifluoromethyl)phenyl group.
  • Key Differences : Thiazole replaces tetrazole; the carboxylate ester is directly attached to the heterocycle.
  • Synthesis : Formed via hydrazine hydrate reactions, highlighting divergent synthetic routes compared to tetrazole cycloadditions .
Triazole-Thiones (Compounds 7–9, )
  • Core Structure : 1,2,4-Triazole-thiones with phenylsulfonyl groups.
  • Key Differences : Triazole-thione replaces tetrazole-carboxamido; sulfur participation alters hydrogen-bonding capacity.

Biological Activity

Methyl 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which reflects its complex structure consisting of a benzoate moiety, a tetrazole ring, and a trifluoromethyl group. Its molecular formula is C17H14F3N5O2C_{17}H_{14}F_3N_5O_2, indicating the presence of fluorine atoms that may enhance its biological activity.

Antimicrobial Activity

Research has shown that compounds containing tetrazole rings exhibit notable antimicrobial properties. In a study evaluating various derivatives, this compound demonstrated significant activity against several bacterial strains, including:

  • E. coli
  • S. aureus
  • P. aeruginosa

The Minimum Inhibitory Concentration (MIC) values were reported to be within the range of 6μg/mL6\,\mu g/mL to 12.5μg/mL12.5\,\mu g/mL, indicating potent antimicrobial effects compared to standard antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound was assessed through in vitro studies on various cancer cell lines. Notably, it exhibited cytotoxicity against:

  • Ehrlich’s Ascites Carcinoma (EAC)
  • Dalton’s Lymphoma Ascites (DLA)

The IC50 values for these cell lines were reported as 1.5μM1.5\,\mu M, suggesting that the compound may interfere with cell proliferation and induce apoptosis in cancer cells .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound was evaluated for anti-inflammatory effects using the carrageenan-induced rat paw edema model. The results indicated that it significantly reduced inflammation with an inhibition percentage comparable to indomethacin, a standard anti-inflammatory drug .

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study investigated the antimicrobial activity of various tetrazole derivatives, including this compound. The study concluded that the presence of the trifluoromethyl group enhances the lipophilicity and membrane permeability of the compound, contributing to its efficacy against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessment : Another research focused on assessing the cytotoxic effects of this compound on human cancer cell lines. The findings highlighted that this compound not only inhibited cell growth but also induced apoptosis through caspase activation pathways .

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